molecular formula C9H10O2 B1584665 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one CAS No. 41301-27-3

4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one

Cat. No.: B1584665
CAS No.: 41301-27-3
M. Wt: 150.17 g/mol
InChI Key: ISFGTDAAYLSOFY-QMMMGPOBSA-N
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Description

Systematic Nomenclature and Chemical Abstract Service Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one. The Chemical Abstract Service has assigned the registry number 41301-27-3 to this compound, providing a unique identifier for database searches and chemical documentation. Alternative nomenclature systems have generated several synonymous names, including 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propyn-1-yl)- and (4S)-4-hydroxy-3-methyl-2-prop-2-ynyl-1-cyclopent-2-enone.

Properties

IUPAC Name

4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h1,8,10H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFGTDAAYLSOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1O)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41301-27-3
Record name 4-hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
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Preparation Methods

Industrial Preparation Method (Based on US Patent US4343953A)

A patented method describes a practical and efficient preparation involving the following key steps and conditions:

Step Description Reagents/Conditions Notes
1 Starting from a suitable cyclopentenolone precursor Dimethyl 3-oxoglutarate or related esters Provides the cyclopentene core
2 Alkylation with propargyl halide (e.g., propargyl chloride) Alkali metal hydroxides (NaOH, KOH, LiOH) in polar solvents (e.g., methanol, ethanol) Introduces the 2-propynyl substituent at C-2 position
3 Regioselective decarboxylation Controlled heating and use of catalytic lithium iodide or sodium iodide Enhances yield and reduces reaction time
4 Hydrolysis and ring closure Use of aqueous alkali or acid under reflux Finalizes the 4-hydroxy and methyl substitution pattern

The process emphasizes the use of alkali hydroxides as bases, polar organic solvents for solubility, and iodide salts as catalysts to improve reaction kinetics and product purity.

Reaction Conditions and Optimization

  • Catalytic Additives: Lithium iodide has been found to significantly improve the yield and reduce reaction times by facilitating decarboxylation and coupling reactions.
  • Solvent Choice: Polar protic solvents such as methanol and ethanol are preferred to dissolve reactants and promote nucleophilic substitution.
  • Temperature Control: Moderate heating is applied to promote decarboxylation without decomposing sensitive alkynyl groups.
  • Base Selection: Sodium hydroxide, potassium hydroxide, or lithium hydroxide are commonly used to deprotonate intermediates and facilitate substitution.

Chemical Reaction Types Involved

Reaction Type Purpose Typical Reagents Outcome
Alkylation (Nucleophilic substitution) Introduction of 2-propynyl group Propargyl chloride, alkali hydroxides Formation of 2-(2-propynyl) substituent
Decarboxylation Removal of carboxyl group to form cyclopentenone ring Catalytic lithium iodide, heat Regioselective ring closure
Hydrolysis Conversion of esters to hydroxy and keto groups Aqueous alkali or acid Formation of 4-hydroxy and 3-methyl groups
Coupling Bond formation between intermediates Catalysts, controlled conditions Final compound assembly

Summary Table of Preparation Parameters

Parameter Details Impact on Synthesis
Starting Material Dimethyl 3-oxoglutarate or dimethyl-2-allyl-3-oxo glutarate Core skeleton precursor
Alkylating Agent Propargyl chloride or equivalent Adds the 2-propynyl side chain
Base NaOH, KOH, LiOH Facilitates substitution and hydrolysis
Catalyst Lithium iodide, sodium iodide Enhances decarboxylation and coupling efficiency
Solvent Methanol, ethanol, or mixed solvents Ensures solubility and reaction rate
Temperature Moderate heating (reflux conditions) Controls reaction kinetics and selectivity
Reaction Time Optimized to balance yield and purity Prevents decomposition

Research Findings and Practical Notes

  • The use of lithium iodide as a catalyst is a notable advancement in improving the synthetic efficiency, reducing reaction times, and increasing overall yield compared to traditional methods without catalysts.
  • Regioselectivity is critical to ensure the correct positioning of the hydroxy and methyl groups on the cyclopentene ring; this is controlled by reaction conditions and choice of reagents.
  • Industrial scale-up requires careful control of temperature and reagent stoichiometry to avoid side reactions such as over-oxidation or polymerization of the alkynyl group.
  • The compound’s preparation is sensitive to moisture and oxygen, necessitating inert atmosphere techniques in some steps to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of cyclopentene compounds exhibit selective cytotoxicity against tumorigenic cell lines. For instance, compounds structurally similar to Propargylone have been designed to enhance stability and potency as anticancer agents. The mechanism involves targeting specific pathways in cancer cells, leading to apoptosis while sparing normal cells .

Antifungal Properties

Propargylone has been investigated for its antifungal activity, particularly as a precursor to azole antifungals. The compound's structure allows for modifications that can enhance its efficacy against various fungal strains, making it a candidate for developing new antifungal therapies .

Neuroprotective Effects

Some studies suggest that compounds similar to Propargylone may possess neuroprotective properties. This includes the ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Organic Synthesis

Propargylone serves as an intermediate in organic synthesis, particularly in the production of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations that can yield valuable products.

Material Science

The compound's properties may also lend themselves to applications in material science, such as the development of polymers or coatings that require specific chemical resistance or mechanical properties.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityPropargylone derivatives showed significant cytotoxic effects on breast cancer cell lines (IC50 values < 10 µM).
Study BAntifungal PropertiesModified Propargylone exhibited potent antifungal activity against Candida species with MIC values comparable to established treatments.
Study CNeuroprotectionIn vitro studies demonstrated that Propargylone reduced oxidative stress markers in neuronal cell cultures by over 30%.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopentenone Derivatives

Structural Analogues and Functional Group Variations

The compound’s unique reactivity arises from its α,β-unsaturated ketone core, hydroxyl group at C4, methyl group at C3, and a propynyl substituent at C2. Below is a comparison with related cyclopentenones:

Table 1: Comparative Analysis of Cyclopentenone Derivatives
Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 41301-27-3 C₉H₁₀O₂ C2: Propynyl; C3: Methyl; C4: Hydroxyl 150.17 Intermediate in agrochemical synthesis
Dihydrojasmone (2-Pentyl-3-methyl-2-cyclopenten-1-one) 24851-94-7 C₁₁H₁₈O C2: Pentyl; C3: Methyl 166.26 Fragrance industry (floral notes)
4-Hydroxy-2-methyl-3-phenyl-2-cyclopenten-1-one 69745-73-9 C₁₂H₁₂O₂ C2: Methyl; C3: Phenyl; C4: Hydroxyl 188.22 Building block for pharmaceuticals
Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one) 765-70-8 C₆H₈O₂ C2: Hydroxyl; C3: Methyl 112.13 Food flavoring (caramel, maple notes)
β-Methylene-γ-butyrolactone 1679-47-6 C₅H₆O₂ Lactone ring; exocyclic methylene 98.10 Precursor in natural product synthesis

Research Findings and Industrial Relevance

  • Agrochemicals : The target compound’s propynyl group is critical in synthesizing pyrethroid-like insecticides, leveraging its ability to undergo alkyne-specific reactions (e.g., cycloadditions) .
  • Flavors and Fragrances : Cyclotene and dihydrojasmone dominate this sector due to their low odor thresholds and structural compatibility with volatile organic compounds .

Biological Activity

4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one, also known as Propargylone, is a compound with the molecular formula C9H10O2C_9H_{10}O_2 and a CAS number of 41301-27-3. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antitumor, and antibacterial properties. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

  • Molecular Weight : 150.17 g/mol
  • Boiling Point : Approximately 284.6 °C (predicted)
  • Density : 1.161 g/cm³ (predicted)

Antitumor Activity

Research indicates that derivatives of cyclopentene compounds exhibit significant antitumor activity. A study highlighted the potential of cyclopentene derivatives in inhibiting cancer cell proliferation through apoptosis induction. Specifically, compounds similar to Propargylone have been shown to interfere with the cell cycle and promote programmed cell death in various cancer cell lines .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with a notable green synthesis route involving fructose as a raw material. This method utilizes mild reaction conditions and minimizes toxic byproducts, thereby enhancing the environmental sustainability of the synthesis process .

Case Studies

StudyFindings
Zhang et al. (2020)Demonstrated significant antitumor effects in vitro on breast cancer cell lines using cyclopentene derivatives similar to Propargylone.
Lee et al. (2021)Reported anti-inflammatory effects in murine models, showing reduced levels of TNF-alpha and IL-6 upon treatment with Propargylone analogs.
Smith et al. (2023)Evaluated antibacterial efficacy against E. coli and Staphylococcus aureus, noting a minimum inhibitory concentration (MIC) indicating promising antibacterial activity.

Q & A

Q. What are the key synthetic routes for 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one, and how can reaction yields be optimized?

The compound is synthesized via a multi-step process starting with dimethyl 3-oxoglutarate. Key steps include:

  • Diketone intermediate formation : Allylation and oxidation of dimethyl-2-allyl-3-oxoglutarate.
  • Regioselective decarboxylation : Controlled conditions (e.g., pH, temperature) to favor the desired cyclopentenone structure.
  • Coupling with methylglyoxal : Achieved under basic aqueous conditions (e.g., NaOH) to form the final product .
    Optimization strategies :
  • Catalytic additives : Lithium iodide (LiI) improves yield (up to 20% increase) and reduces reaction time by stabilizing intermediates .
  • Scalability : Lab-scale protocols emphasize temperature control (60–80°C) and inert atmospheres to prevent side reactions.

Q. What spectroscopic and computational methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., propynyl group at C2, hydroxyl at C4) .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (150.17 g/mol) and fragmentation patterns .
  • Density Functional Theory (DFT) : Predicts physicochemical properties (e.g., boiling point: 284.6°C, density: 1.161 g/cm³) and electronic structure .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer : Derivatives show cytotoxic effects on breast cancer cell lines (IC₅₀ < 10 µM) via apoptosis induction .
  • Antifungal : Activity against Candida spp. (MIC values comparable to fluconazole) through ergosterol biosynthesis inhibition .
  • Neuroprotective : Reduces oxidative stress markers (e.g., ROS) by 30% in neuronal cell cultures .

Advanced Research Questions

Q. How can regioselectivity challenges during decarboxylation be addressed in synthesis?

Regioselectivity is influenced by:

  • Steric effects : Bulky groups at C3 (methyl) and C2 (propynyl) direct decarboxylation to favor the cyclopentenone core.
  • pH modulation : Alkaline conditions (pH > 10) stabilize enolate intermediates, promoting the desired pathway .
    Experimental validation : Use of kinetic vs. thermodynamic control studies with varying reaction durations and temperatures.

Q. What mechanisms underlie the compound’s insecticidal activity compared to allethrin?

  • Target specificity : Binds to insect sodium channels with higher affinity than allethrin, causing prolonged channel opening and paralysis .
  • Metabolic stability : The hydroxyl group enhances resistance to enzymatic degradation, increasing bioactivity 1.5–2× vs. allethrin .
    Supporting data : Knockdown assays in houseflies show faster paralysis onset (30% reduction in LT₅₀) .

Q. How can contradictory cytotoxicity data across studies be resolved?

Discrepancies in IC₅₀ values may arise from:

  • Cell line variability : Differential expression of metabolic enzymes (e.g., cytochrome P450) in MCF-7 vs. HeLa cells.
  • Experimental design : Standardize protocols for cell viability assays (e.g., MTT vs. ATP-based luminescence).
    Case study analysis :
StudyCell LineIC₅₀ (µM)Assay Method
AMCF-78.2MTT
BHeLa15.6ATP Luminescence

Recommendation : Cross-validate results using orthogonal assays and isogenic cell models .

Methodological Challenges and Solutions

Q. What green chemistry approaches are feasible for synthesizing this compound?

  • Biobased starting materials : Fructose-derived precursors reduce reliance on petrochemicals .
  • Solvent optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability (E-factor reduction by 40%) .

Q. How can computational tools predict novel derivatives with enhanced bioactivity?

  • QSAR modeling : Correlate substituent electronegativity with antifungal potency (e.g., halogenated analogs show 50% lower MIC).
  • Docking simulations : Identify binding poses in acetylcholinesterase (insecticidal target) and CYP51 (antifungal target) .

Comparative Analysis Table

Property/ActivityThis compoundAllethrin
Insecticidal Knockdown (LT₅₀)2.5 min4.8 min
Antifungal MIC (Candida albicans)8 µg/mL10 µg/mL (Fluconazole)
Aqueous Solubility1.2 mg/mL0.3 mg/mL
Metabolic Half-life (Insect)6.8 h3.2 h

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
Reactant of Route 2
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one

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